
Benzene, (1-methylene-2-butenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, (1-methylene-2-butenyl)-: is an organic compound with the molecular formula C11H12. It is also known by other names such as (3E)-1,3-Pentadien-2-ylbenzene and (2E)-1-Methylene-2-butenylbenzene . This compound is characterized by a benzene ring substituted with a 1-methylene-2-butenyl group, making it a derivative of benzene.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Electrophilic Aromatic Substitution: Benzene, (1-methylene-2-butenyl)- can be synthesized through electrophilic aromatic substitution reactions.
Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation reaction, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the desired product.
Industrial Production Methods:
Coal Tar Distillation: Benzene derivatives, including Benzene, (1-methylene-2-butenyl)-, can be obtained from the distillation of coal tar, a byproduct of coal processing.
Petrochemical Processes: Industrial production may also involve petrochemical processes where benzene is derived from crude oil through catalytic reforming and other refining techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Electrophilic Substitution: Benzene, (1-methylene-2-butenyl)- primarily undergoes electrophilic substitution reactions due to the stability of its aromatic ring. .
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Major Products Formed:
Nitrobenzene Derivatives: Formed through nitration reactions.
Halogenated Benzene Derivatives: Formed through halogenation reactions.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Benzene, (1-methylene-2-butenyl)- is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceutical Research: The compound is studied for its potential use in the development of new pharmaceuticals due to its unique chemical properties.
Industry:
Material Science: It is used in the production of polymers and other advanced materials.
Mecanismo De Acción
Electrophilic Aromatic Substitution Mechanism:
Molecular Targets and Pathways:
Comparación Con Compuestos Similares
Benzene, (1-methyl-1-butenyl)-: Similar in structure but with a different substitution pattern.
Benzene, (1-methylene-2-propenyl)-: Another benzene derivative with a different alkyl group.
Uniqueness:
Propiedades
Número CAS |
63424-23-7 |
|---|---|
Fórmula molecular |
C11H12 |
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
penta-1,3-dien-2-ylbenzene |
InChI |
InChI=1S/C11H12/c1-3-7-10(2)11-8-5-4-6-9-11/h3-9H,2H2,1H3 |
Clave InChI |
MIUBQKCXRYVWFR-UHFFFAOYSA-N |
SMILES canónico |
CC=CC(=C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


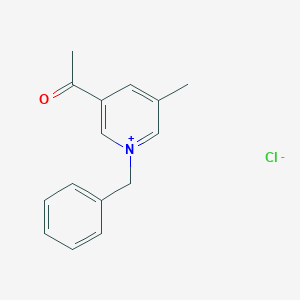
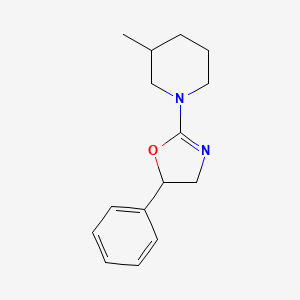
![2-[1-Hydroperoxy-2-(octanoyloxy)ethoxy]ethyl octanoate](/img/structure/B14488319.png)
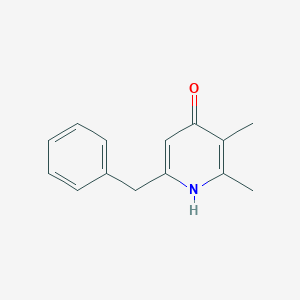
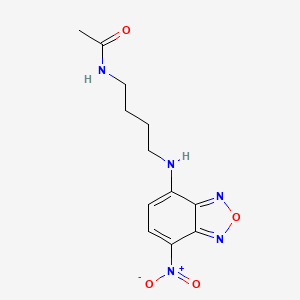

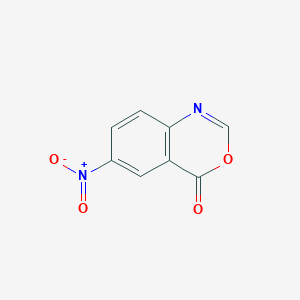
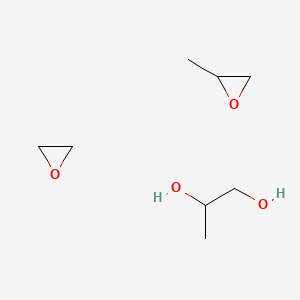
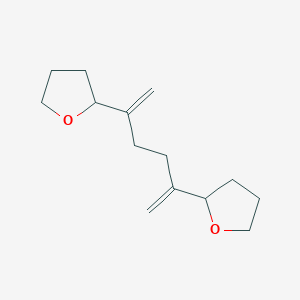

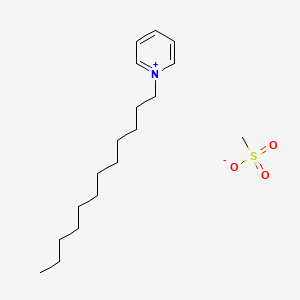
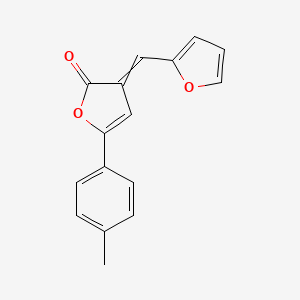
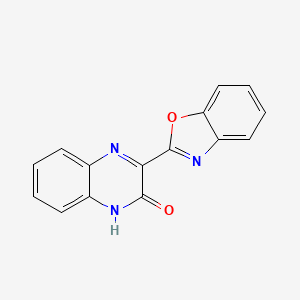
![4-[(3-Chlorophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14488398.png)
